N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acetamide
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Overview
Description
N-(2,4-Dimethoxyphenyl)-2-(2-fluorophenyl)acetamide is an organic compound characterized by the presence of both methoxy and fluoro substituents on its aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and 2-fluorobenzoyl chloride.
Acylation Reaction: The 2,4-dimethoxyaniline undergoes an acylation reaction with 2-fluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the desired acetamide compound.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated aromatic compounds.
Scientific Research Applications
N-(2,4-Dimethoxyphenyl)-2-(2-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism by which N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acetamide exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, modulating their activity.
Pathways Involved: It can influence signaling pathways related to pain and inflammation, potentially inhibiting the production of pro-inflammatory mediators.
Comparison with Similar Compounds
N-(2,4-Dimethoxyphenyl)-2-phenylacetamide: Lacks the fluorine substituent, which may affect its biological activity and chemical reactivity.
N-(2,4-Dimethoxyphenyl)-2-(4-fluorophenyl)acetamide: The fluorine is positioned differently, which can influence the compound’s properties.
Uniqueness: N-(2,4-Dimethoxyphenyl)-2-(2-fluorophenyl)acetamide is unique due to the specific positioning of the fluorine atom, which can enhance its interaction with biological targets and improve its stability compared to non-fluorinated analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-20-12-7-8-14(15(10-12)21-2)18-16(19)9-11-5-3-4-6-13(11)17/h3-8,10H,9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZUTFMRNHCZKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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